1-(thiophen-2-ylmethyl)-1H-pyrrole-2-carbaldehyde
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Overview
Description
1-(Thiophen-2-ylmethyl)-1H-pyrrole-2-carbaldehyde is a heterocyclic compound that features both a thiophene ring and a pyrrole ring. These structures are known for their significant roles in medicinal chemistry and material science due to their unique electronic properties and biological activities. The compound’s structure allows it to participate in various chemical reactions, making it a valuable intermediate in organic synthesis.
Biochemical Analysis
Biochemical Properties
1-(Thiophen-2-ylmethyl)-1H-pyrrole-2-carbaldehyde plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. It has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various substances in the body . The compound’s interaction with these enzymes can lead to either inhibition or activation, affecting the metabolic pathways of other compounds.
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can modulate the activity of certain kinases, leading to alterations in cell signaling pathways . Additionally, it has been found to affect gene expression by interacting with transcription factors, thereby influencing cellular metabolism and function.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. The compound can bind to the active sites of enzymes, leading to either inhibition or activation of their activity . This binding can result in changes in gene expression and enzyme activity, ultimately affecting cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions but can degrade over time, leading to changes in its biochemical activity . Long-term exposure to the compound has been found to affect cellular function, including alterations in cell signaling and metabolism.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been found to have minimal toxic effects, while higher doses can lead to adverse effects, including toxicity and alterations in cellular function . Threshold effects have been observed, indicating that the compound’s impact on cellular processes is dose-dependent.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. The compound is metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that can further interact with other biomolecules . These interactions can affect metabolic flux and metabolite levels, influencing overall cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes and distributed to various cellular compartments, affecting its localization and accumulation . These processes are crucial for the compound’s biochemical activity and its impact on cellular function.
Subcellular Localization
This compound exhibits specific subcellular localization, which can influence its activity and function. The compound has been found to localize in the mitochondria and endoplasmic reticulum, where it can interact with various biomolecules and affect cellular processes . Targeting signals and post-translational modifications play a role in directing the compound to specific compartments, influencing its biochemical activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(thiophen-2-ylmethyl)-1H-pyrrole-2-carbaldehyde typically involves the formation of the pyrrole ring followed by the introduction of the thiophene moiety. One common method is the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine to form the pyrrole ring. The thiophene ring can be introduced via a Friedel-Crafts alkylation reaction using thiophene-2-carbaldehyde as a starting material .
Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. Catalysts such as Lewis acids (e.g., aluminum chloride) are often used to facilitate the Friedel-Crafts reaction, and the process conditions are optimized to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions: 1-(Thiophen-2-ylmethyl)-1H-pyrrole-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the thiophene ring, due to its electron-rich nature.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in acetic acid for bromination reactions.
Major Products Formed:
Oxidation: 1-(Thiophen-2-ylmethyl)-1H-pyrrole-2-carboxylic acid.
Reduction: 1-(Thiophen-2-ylmethyl)-1H-pyrrole-2-methanol.
Substitution: 2-Bromo-1-(thiophen-2-ylmethyl)-1H-pyrrole-2-carbaldehyde.
Scientific Research Applications
1-(Thiophen-2-ylmethyl)-1H-pyrrole-2-carbaldehyde has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in designing molecules that can interact with specific biological targets.
Industry: Utilized in the production of organic semiconductors and materials for electronic devices
Mechanism of Action
The mechanism of action of 1-(thiophen-2-ylmethyl)-1H-pyrrole-2-carbaldehyde involves its interaction with various molecular targets. The compound’s structure allows it to bind to enzymes and receptors, potentially inhibiting or activating specific biochemical pathways. For instance, its interaction with kinases can modulate signal transduction pathways, leading to altered cellular responses .
Comparison with Similar Compounds
1-(Pyrrolidin-1-yl-methyl)-4-(thiophen-2-yl-methyl)[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one: This compound also features a thiophene ring and has shown significant biological activity.
2-Benzyl-3-morpholino-7-(thiophen-2-yl)-6-(thiophen-2-ylmethyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one:
Uniqueness: 1-(Thiophen-2-ylmethyl)-1H-pyrrole-2-carbaldehyde is unique due to its dual heterocyclic structure, which imparts distinct electronic properties and reactivity. This makes it a versatile intermediate in organic synthesis and a promising candidate for drug development and material science applications .
Properties
IUPAC Name |
1-(thiophen-2-ylmethyl)pyrrole-2-carbaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NOS/c12-8-9-3-1-5-11(9)7-10-4-2-6-13-10/h1-6,8H,7H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTVPJDHHPRORAV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=C1)C=O)CC2=CC=CS2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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